Tetraethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetraethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps. One common method includes the use of terminal carbonyl alkynes and a Michael addition of aliphatic secondary amines, followed by β-bromination/chlorination of the obtained enamines . The reaction is typically carried out in a solvent such as toluene, which helps control the reaction conditions and yields .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Tetraethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Tetraethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein-protein interactions through crosslinking mass spectrometry.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tetraethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. For example, it can act as a crosslinker in protein-protein interactions, targeting lysine residues and forming stable complexes . This interaction can be crucial in studying the structural dynamics of proteins and their functions.
Comparison with Similar Compounds
Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: Another crosslinker used in protein studies.
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
Uniqueness
Tetraethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its complex structure and multifunctional properties. Its ability to participate in various chemical reactions and its applications in different scientific fields make it a unique and valuable compound.
Properties
Molecular Formula |
C35H38N2O12S3 |
---|---|
Molecular Weight |
774.9 g/mol |
IUPAC Name |
tetraethyl 6'-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-9'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C35H38N2O12S3/c1-8-46-30(41)25-26(31(42)47-9-2)50-29-24(35(25)51-27(32(43)48-10-3)28(52-35)33(44)49-11-4)19-16-18(45-7)12-13-20(19)37(34(29,5)6)23(40)17-36-21(38)14-15-22(36)39/h12-13,16H,8-11,14-15,17H2,1-7H3 |
InChI Key |
XLDVAMZEMBPDQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C(C13SC(=C(S3)C(=O)OCC)C(=O)OCC)C4=C(C=CC(=C4)OC)N(C2(C)C)C(=O)CN5C(=O)CCC5=O)C(=O)OCC |
Origin of Product |
United States |
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